molecular formula C12H10BFO3 B1344077 3-(4-Fluorophenoxy)phenylboronic acid CAS No. 283173-82-0

3-(4-Fluorophenoxy)phenylboronic acid

Cat. No.: B1344077
CAS No.: 283173-82-0
M. Wt: 232.02 g/mol
InChI Key: HAYLWLXZRMEDJJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)phenylboronic acid is an organoboron compound with the molecular formula C12H10BFO3. It is a derivative of phenylboronic acid, where a fluorophenoxy group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

3-(4-Fluorophenoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The SM coupling reaction, in which this compound plays a crucial role, involves two main biochemical pathways: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s worth noting that the compound is generally stable and readily prepared , suggesting good bioavailability for its intended use in chemical reactions.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability are robust to a wide range of reaction conditions.

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to glycan chains of antibodies, making it useful in bioanalytical applications . The nature of these interactions often involves the formation of covalent bonds with hydroxyl groups on biomolecules, which can influence the activity and stability of the target molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of serine proteases and kinase enzymes, which are crucial for cell growth, progression, and metastasis . Additionally, this compound can impact the cellular redox state and oxidative stress levels, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form reversible covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound is known to inhibit serine proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular functions without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within cells can affect its biochemical activity and interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)phenylboronic acid typically involves the reaction of 4-fluorophenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. In this process, 4-fluorophenol is reacted with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Fluorophenoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: It can be used to create boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.

    Industry: It is used in the production of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenoxy)phenylboronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid group. This combination allows for versatile reactivity in various chemical reactions and applications in different fields of research .

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLWLXZRMEDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268987
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283173-82-0
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283173-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-(4-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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